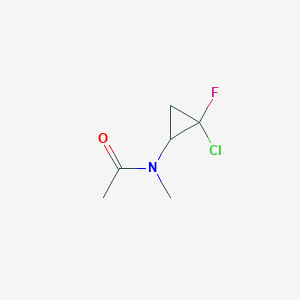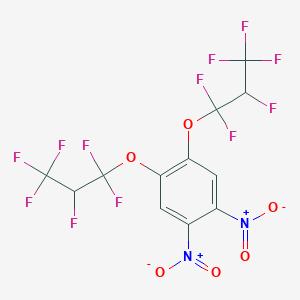
5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene (5-Cl-TFM-TFN) is an organic compound that is used in a wide range of scientific research applications. It is a nitrobenzene derivative that is composed of a nitro group, a chlorine atom, and three trifluoromethoxy groups. Its structure is highly electronegative and its properties make it an ideal molecule for use in many different scientific applications.
Scientific Research Applications
5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other organic compounds, such as pyridines, thiophenes, and spirocyclic compounds. It is also used as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of metal-organic frameworks. 5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene is also used in the synthesis of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene is not fully understood. However, it is believed that the trifluoromethoxy groups of the molecule interact with the nitro group, resulting in a strong electron-withdrawing effect. This electron-withdrawing effect is thought to be responsible for the reactivity of the molecule and its ability to catalyze various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene are not well understood. However, it is believed that the molecule has the potential to interact with certain enzymes and proteins, resulting in a variety of biochemical and physiological effects. It is also believed that the molecule may be able to interact with certain receptors, resulting in changes in cellular activity.
Advantages and Limitations for Lab Experiments
5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene has several advantages for use in laboratory experiments. It is a highly reactive molecule, making it an ideal reagent for the synthesis of other compounds. It is also a relatively inexpensive molecule, making it an economical choice for use in research. Additionally, the molecule is highly soluble in many organic solvents, making it easy to work with.
However, there are some limitations to using 5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene in laboratory experiments. The molecule is highly reactive, which can make it difficult to work with in some cases. Additionally, the molecule is highly toxic, so care must be taken when handling it.
Future Directions
There are a number of potential future directions for research involving 5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene. One potential direction is to explore the potential for the molecule to be used as a catalyst in the synthesis of other compounds. Another potential direction is to explore the potential for the molecule to be used as a ligand in the synthesis of metal-organic frameworks. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of the molecule. Finally, research could be conducted to explore the potential for the molecule to be used in the synthesis of pharmaceuticals and other biologically active compounds.
Synthesis Methods
5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene can be synthesized through a variety of different methods. The most common route is the reaction of 4-chloro-2-(trifluoromethyl)nitrobenzene with trifluoromethyl triflate in the presence of a base catalyst. This reaction yields 5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene as the primary product. Other methods of synthesis include the reaction of 4-chloro-2-(trifluoromethyl)nitrobenzene with trifluoromethyl trifluoromethanesulfonate in the presence of a base, or the reaction of 4-chloro-2-(trifluoromethyl)nitrobenzene with trifluoroacetic acid in the presence of a base.
properties
IUPAC Name |
1-chloro-5-nitro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF6NO3/c9-4-2-5(16(17)18)3(7(10,11)12)1-6(4)19-8(13,14)15/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTAEJWEBJLJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Cl)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(Trichloromethylthio)(trifluoromethyl)amino]benzoyl fluoride, 80%](/img/structure/B6311483.png)








![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)